

# Pharmacological profile of Encaleret

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An In-Depth Technical Guide to the Pharmacological Profile of Encaleret

## **Executive Summary**

Encaleret (formerly CLTX-305) is an investigational, orally administered, small molecule designed as a negative allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] Termed a "calcilytic," it is being developed to treat conditions of calcium homeostasis imbalance, primarily Autosomal Dominant Hypocalcemia Type 1 (ADH1).[3] ADH1 is a rare genetic disorder caused by gain-of-function mutations in the CASR gene, leading to an overly sensitive CaSR.[1][3] This results in hypocalcemia (low blood calcium), hypercalciuria (excessive calcium in urine), and inappropriately low levels of parathyroid hormone (PTH).[4] Encaleret targets the underlying pathophysiology of ADH1 by antagonizing the CaSR, thereby normalizing PTH secretion and renal calcium reabsorption.[1][5] Clinical trials have demonstrated its potential to restore mineral homeostasis, offering a targeted therapeutic approach in contrast to the standard of care, which consists of calcium and active vitamin D supplements.[6][7]

#### **Mechanism of Action**

**Encaleret** functions as a selective negative allosteric modulator, or antagonist, of the calcium-sensing receptor (CaSR).[1][2] The CaSR, a G-protein-coupled receptor, is a critical regulator of extracellular calcium homeostasis, primarily expressed in the parathyroid glands and kidneys.[1][8]

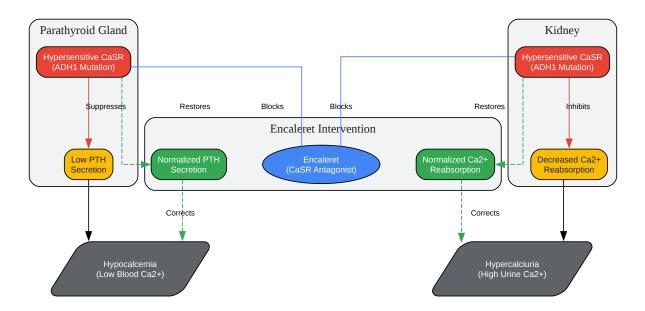
In individuals with ADH1, gain-of-function variants in the CASR gene cause the CaSR to be overly sensitive to extracellular calcium.[4] This leads the receptor to misinterpret normal blood



calcium levels as being high.[9] Consequently, two primary physiological defects occur:

- Parathyroid Gland: The hypersensitive CaSR suppresses the synthesis and secretion of parathyroid hormone (PTH).[1][3]
- Kidney: The activated CaSR in the renal tubules reduces calcium reabsorption, leading to excessive urinary calcium excretion (hypercalciuria).[1][10]

**Encaleret** binds to the CaSR and decreases its sensitivity to extracellular calcium.[3] By antagonizing the gain-of-function effect, it is expected to restore normal signaling, leading to increased PTH secretion from the parathyroid glands and increased calcium reabsorption in the kidneys.[1] This dual action at the primary sites of pathology aims to normalize both blood and urine calcium levels, addressing the root cause of the disease.[3][11]



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Figure 1: Encaleret's Mechanism of Action in ADH1.



# Pharmacological Profile Pharmacodynamics

The pharmacodynamic effects of **Encaleret** have been primarily evaluated through its impact on mineral homeostasis in clinical trials. Treatment with **Encaleret** leads to rapid and sustained normalization of key biomarkers.[2][6] Within five days of treatment initiation in a Phase 2b study, mean blood calcium and 24-hour urine calcium levels were normalized.[7][12] Concurrently, levels of intact PTH increased, and blood phosphate levels decreased into the normal range.[11][12]

Parameter	Drug Class	Target	Primary Effect
Encaleret	Calcilytic; Negative Allosteric Modulator[2] [5]	Calcium-Sensing Receptor (CaSR)[1]	Antagonizes CaSR to normalize PTH secretion and renal calcium reabsorption[1]

Table 1: Encaleret Drug Profile Summary.

The dose required to maintain normal blood calcium (eucalcemia) has been shown to vary widely among individuals, ranging from 5 to 190 mg administered twice daily, though individual doses remained largely stable over time.[3][13]



Biomarker	Baseline (Mean ± SD)	Week 24 (Mean ± SD)	Normal Range	Reference
Albumin- Corrected Blood Calcium (mg/dL)	7.1 ± 0.4	8.9 ± 0.4 (p<0.01)	8.4 - 10.2	[14][15]
24-Hour Urine Calcium (mg/24h)	384 ± 221	182 ± 109 (p<0.01)	< 250 - 300	[14][15]
Intact Parathyroid Hormone (pg/mL)	6.3 ± 7.8	39.0 ± 22.8 (p<0.01)	15 - 65	[14][15]
Blood Phosphate (mg/dL)	4.5 ± 1.1	3.5 ± 0.6 (p<0.01)	2.3 - 4.7	[14][15]
Blood Magnesium (mg/dL)	1.7 ± 0.2	N/A	1.6 - 2.6	[13][14]

**Table 2:** Pharmacodynamic Effects of **Encaleret** in ADH1 (Phase 2b Study, N=13).

## **Pharmacokinetics**

**Encaleret** is administered orally as a tablet, with dosing regimens in clinical trials typically being once or twice daily.[3][16] Detailed information regarding its absorption, distribution, metabolism, and elimination profile is not extensively available in the public domain.[17] The evaluation of pharmacokinetics was a stated objective of the Phase 2b trial, suggesting this data is being collected.[18][19]

# Clinical Efficacy and Safety Phase 2b Study in ADH1 (NCT04581629)

An open-label, dose-ranging Phase 2b study evaluated the efficacy and safety of **encaleret** in 13 adults with ADH1.[11][13] The study consisted of inpatient dose-ranging and adjustment



periods, followed by a 24-week outpatient period.[13] During the trial, standard of care (calcium and active vitamin D supplements) was discontinued.[11]

#### Efficacy:

- **Encaleret** treatment corrected hypocalcemia and reduced hypercalciuria within days, with the effects sustained over the 24-week outpatient period.[6]
- By day 5 of therapy, mean values for blood calcium, urinary calcium, and PTH were within the normal range.[7]
- At 24 weeks, 92% (12 of 13) of participants had normal trough blood calcium levels, and
   77% (10 of 13) had normal 24-hour urinary calcium excretion.

#### Safety:

- Encaleret was generally well-tolerated.[11]
- No serious adverse events or treatment discontinuations due to adverse events were reported.[6][11]
- Treatment-related adverse events were infrequent and included mild, transient, asymptomatic hypophosphatemia or hypercalcemia, which resolved spontaneously or with dose adjustment.[6][13]

## Phase 3 CALIBRATE Study in ADH1 (NCT05680818)

The CALIBRATE study is a randomized, open-label, global Phase 3 trial that enrolled approximately 70 adult and adolescent participants with ADH1.[10][20] The study compares the efficacy and safety of **encaleret** to the standard of care over a 24-week period.[21][22]

#### Efficacy (Topline Results):

The study met its primary endpoint, with a significantly higher proportion of participants on
encaleret achieving the target for both serum and urine calcium levels compared to when
they were on conventional therapy.[10]



- 76% of participants treated with **encaleret** achieved the primary endpoint, compared to just 4% for the same participants while on standard of care.[10]
- By day 3, 71% of participants receiving **encaleret** had normalized serum calcium levels.[10]

Endpoint	Encaleret Group	Standard of Care Group (Baseline)	Reference
Proportion Achieving Dual Target (Serum & Urine Calcium)	76%	4%	[10]
Participants with Normal Serum Calcium at Week 20	98% (44 of 45)	33% (7 of 21)	[23]
Mean Change in Corrected Calcium (Weeks 4-24)	+0.82 mg/dL (p<0.0001)	N/A	[23]
Mean Change in 24-hr Urine Calcium (Weeks 4-24)	-200 mg/day (p<0.0001)	N/A	[23]

Table 3: Key Efficacy Endpoints from Phase 3 CALIBRATE Trial (Topline Results).

## Phase 2 Study in Post-Surgical Hypoparathyroidism

A Phase 2 proof-of-concept study evaluated **encaleret** in 10 patients with post-surgical hypoparathyroidism, a condition where PTH is deficient but the CaSR is not mutated.[24][25] The study aimed to assess the PTH-independent effects of **encaleret** on renal calcium handling.[25]

#### Efficacy:

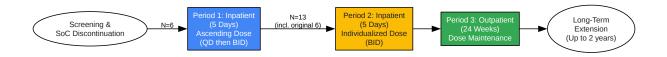
 80% of participants achieved normal blood and urine calcium levels within 5 days of starting treatment, compared to 0% at baseline on conventional therapy.[24][25]



 The results suggest encaleret can normalize calcium levels by acting on the CaSR in the kidney, independent of stimulating PTH secretion.[24][25]

# Experimental Protocols Phase 2b Study Protocol (NCT04581629)

Study Design: An open-label, dose-ranging study in adults with a confirmed diagnosis of ADH1. [18][19] The study was structured into three periods.[18]



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Figure 2: Phase 2b Study Workflow (NCT04581629).

- Period 1 (Dose Escalation): Participants (N=6) received ascending once-daily doses of
   encaleret for 3 days, followed by an individualized twice-daily dose for 2 days.[18][26]
- Period 2 (Dose Adjustment): Participants (N=13) received encaleret twice daily for 5 days at a dose determined from Period 1 responses.[18]
- Period 3 (Outpatient Maintenance): Eligible participants continued to receive encaleret for an additional 24 weeks.[18]
- Key Inclusion Criteria: Adults with a documented activating mutation of the CASR gene. [18]
- Key Exclusion Criteria: History of hypocalcemic seizure within 3 months, 25-OH Vitamin D level < 25 ng/mL, or significant renal impairment (eGFR < 25 mL/minute/1.73 m²).[18]</li>
- Endpoints: The study evaluated safety, tolerability, pharmacokinetics, and pharmacodynamics, including changes in blood calcium, urine calcium, and intact PTH concentrations.[14][18]

## Phase 3 CALIBRATE Study Protocol (NCT05680818)



Study Design: A randomized, open-label, two-arm study comparing **encaleret** to standard of care (SoC) in participants with ADH1 aged 16 years and older.[21][22]



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Figure 3: Phase 3 CALIBRATE Study Design (NCT05680818).

- Randomization: Participants were randomized in a 2:1 ratio to receive either encaleret or continue on SoC (calcium and/or active vitamin D supplements).[20][22]
- Treatment Period: The main treatment period lasts for 24 weeks.[4]
- Key Inclusion Criteria: Age 16 years or older with a documented pathogenic or likely pathogenic activating variant of the CASR gene and a history of ADH1 symptoms.[21][22]
- Key Exclusion Criteria: History of renal transplantation, eGFR <30 mL/minute/1.73 m², and recent treatment with PTH analogues.[21]
- Primary Endpoint: The primary outcome measures the proportion of participants achieving both albumin-corrected serum calcium and 24-hour urine calcium levels within their respective target ranges at 24 weeks.[10][27]

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